(5-Aminopentyl)carbamic acid allyl ester
Description
(5-Aminopentyl)carbamic acid allyl ester is a carbamate derivative featuring a pentyl backbone with an amino group at the fifth carbon and an allyloxycarbonyl (Aloc) protecting group. This compound is structurally characterized by the formula C₉H₁₈N₂O₂, with the allyl ester moiety (-O-CO-NH-) attached to the 5-aminopentyl chain. It is frequently utilized in organic synthesis, particularly in peptide chemistry, for temporary amine protection due to the allyl group’s orthogonality in deprotection strategies . Synonyms include N-(5-Aminopentyl)carbamic acid allyl ester and Allyl (5-aminopentyl)carbamate.
Properties
IUPAC Name |
prop-2-enyl N-(5-aminopentyl)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O2/c1-2-8-13-9(12)11-7-5-3-4-6-10/h2H,1,3-8,10H2,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSMIIEJPSZWRHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC(=O)NCCCCCN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analogues and Functional Group Variations
The biological activity, stability, and synthetic utility of carbamates are highly dependent on substituents. Key analogues include:
Pharmacological and Toxicological Profiles
- Activity: Allyl carbamates with tertiary/quaternary ammonium groups (e.g., dimethylcarbamic esters) exhibit enhanced acetylcholinesterase inhibition compared to primary amines like this compound .
- Toxicity: Allyl carbamates generally show moderate toxicity. For example, allylcarbamic ester of m-oxyphenyldimethylamine hydrochloride has an oral LDLo of 500 mg/kg in mice, while dimethylcarbamic esters are more toxic (IV LD₅₀: 150 mg/kg) . Benzyl derivatives (e.g., N-Carbobenzoxy-1,5-diaminopentane hydrochloride) are less toxic but require acidic conditions for deprotection, limiting in vivo use .
Preparation Methods
Reaction Mechanism and Conditions
The reaction proceeds via nucleophilic acyl substitution, where the alkoxide catalyst deprotonates the alcohol (allyl acetate), generating a reactive alkoxide intermediate. This intermediate attacks the carbonyl carbon of the methyl/ethyl carbamate, displacing the methoxide or ethoxide group. Key conditions include:
Purification and Yield
Post-reaction, excess allyl acetate is distilled off, and the product is isolated via fractional distillation. This method achieves yields exceeding 85% with high purity (free of metal residues or discoloration) due to the catalyst’s recyclability.
Direct Carbamate Formation via Allyl Chloroformate
A more direct route involves reacting 5-aminopentylamine with allyl chloroformate, a method widely used for carbamate synthesis. This approach avoids pre-formed esters and is ideal for laboratory-scale production.
Reaction Protocol
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Base selection : Triethylamine (Et₃N) or sodium bicarbonate neutralizes HCl generated during the reaction.
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Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF) at 0–5°C to mitigate exothermicity.
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Stoichiometry : 1:1 molar ratio of amine to allyl chloroformate ensures complete conversion.
Workup and Challenges
The crude product is washed with aqueous solutions (1M HCl, NaHCO₃, brine) to remove unreacted reagents. Column chromatography (hexane/ethyl acetate) or recrystallization yields >90% purity. Challenges include handling moisture-sensitive allyl chloroformate and ensuring anhydrous conditions.
Solid-Phase Combinatorial Synthesis
For high-throughput applications, solid-phase synthesis on resin supports enables modular construction of the carbamate. This method, adapted from, involves immobilizing 5-aminopentylamine on a Wang or Merrifield resin.
Stepwise Procedure
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Resin loading : The amine is attached via a acid-labile linker (e.g., hydroxymethylphenoxyacetic acid).
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Protection : The free amine is protected with Fmoc (9-fluorenylmethyloxycarbonyl) or Boc (tert-butyloxycarbonyl) groups.
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Allyl carbamate introduction : Allyl chloroformate is coupled under mild conditions (DCM, 0°C, 2 hours).
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Cleavage : Trifluoroacetic acid (TFA) liberates the product from the resin, yielding This compound with >80% efficiency.
Advantages and Limitations
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Advantages : Enables parallel synthesis of derivatives; minimizes purification steps.
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Limitations : Requires specialized equipment; scale-up challenges.
Comparative Analysis of Methods
| Method | Catalyst/Reagent | Temperature | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|---|---|
| Transesterification | NaOCH₃ | 80–120°C | 85–92 | ≥98 | Industrial |
| Allyl Chloroformate | Allyl ClCO₂ | 0–25°C | 75–88 | 90–95 | Laboratory |
| Solid-Phase | Wang resin, TFA | RT | 80–85 | ≥95 | Microscale |
Critical Considerations in Synthesis
Byproduct Management
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
